C12-113 LNP Endosomal Escape Efficiency Compared to C12-113/TLRa LNP in Dendritic Cells
In a direct head-to-head comparison, C12-113 LNP achieved approximately 40% endosomal escape in DC2.4 dendritic cells, whereas the C12-113/TLRa LNP formulation (incorporating a TLR7/8 agonist) achieved approximately 60% endosomal escape [1]. Endosomal escape was quantified as the ratio of green signal in the merge image (LNPs that escape endosomes) to the DiO image (internalized LNPs) using ImageJ software [1].
| Evidence Dimension | Endosomal escape efficiency |
|---|---|
| Target Compound Data | Approximately 40% |
| Comparator Or Baseline | C12-113/TLRa LNP: Approximately 60% |
| Quantified Difference | Approximately 20 percentage point increase (1.5-fold improvement) with TLRa substitution |
| Conditions | DC2.4 cells treated with DiO-labeled LNPs for 2 hours; confocal microscopy with LysoTracker Deep Red and Hoechst 33342; n = 3 independent experiments |
Why This Matters
This quantification directly demonstrates that C12-113 alone provides a defined baseline endosomal escape capacity, and that its performance can be functionally augmented through formulation with adjuvant lipidoids—a modular property that distinguishes it from fixed-formulation ionizable lipids.
- [1] Han X, Alameh MG, Butowska K, et al. Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines. Nature Nanotechnology. 2023;18:1105-1114. Figure 3d. View Source
